methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Brand Name: Vulcanchem
CAS No.: 1005678-40-9
VCID: VC7004062
InChI: InChI=1S/C9H10ClF3N2O2/c1-4-6(10)7(9(11,12)13)14-15(4)5(2)8(16)17-3/h5H,1-3H3
SMILES: CC1=C(C(=NN1C(C)C(=O)OC)C(F)(F)F)Cl
Molecular Formula: C9H10ClF3N2O2
Molecular Weight: 270.64

methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

CAS No.: 1005678-40-9

Cat. No.: VC7004062

Molecular Formula: C9H10ClF3N2O2

Molecular Weight: 270.64

* For research use only. Not for human or veterinary use.

methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate - 1005678-40-9

Specification

CAS No. 1005678-40-9
Molecular Formula C9H10ClF3N2O2
Molecular Weight 270.64
IUPAC Name methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Standard InChI InChI=1S/C9H10ClF3N2O2/c1-4-6(10)7(9(11,12)13)14-15(4)5(2)8(16)17-3/h5H,1-3H3
Standard InChI Key OCKSHPDFILJEPJ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(C)C(=O)OC)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Structural Analysis

Computational models predict a planar pyrazole ring with substituents oriented to maximize steric and electronic effects. The trifluoromethyl group enhances electron-withdrawing properties, while the chloro and methyl groups contribute to hydrophobic interactions. The ester moiety introduces polarity, balancing the molecule’s lipophilicity (logP = 1.51) . X-ray crystallography data for analogous pyrazoles suggest a similar spatial arrangement, with bond lengths and angles consistent with aromatic systems.

Synthesis and Manufacturing

Retrosynthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, chloroform and trifluoromethylpyrazoles serve as precursors.

  • Substituent Introduction: Electrophilic substitution or nucleophilic aromatic substitution to install chloro, methyl, and trifluoromethyl groups.

  • Esterification: Reaction of the pyrazole intermediate with methyl propanoate using coupling agents like DCC (dicyclohexylcarbodiimide).

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper positioning of substituents during cyclization.

  • Yield Enhancement: Reported yields for similar compounds range from 40% to 65%, influenced by reaction temperature and catalyst choice .

  • Purification: Chromatographic methods are often required due to byproduct formation.

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
Melting PointNot reported
Boiling PointEstimated >250°C (decomposition)
Solubility in WaterLow (logSw = -2.87)
Solubility in DMSOHigh (>50 mg/mL)

The compound’s low water solubility and moderate logP (1.51) suggest preferential partitioning into lipid membranes, a trait advantageous for agrochemical formulations .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.5–2.0 ppm (methyl groups), δ 4.3 ppm (ester methoxy), and δ 6.8–7.2 ppm (pyrazole protons).

  • ¹³C NMR: Signals for the trifluoromethyl carbon (δ 120–125 ppm) and carbonyl carbons (δ 170–175 ppm).

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).

Applications in Research

Pharmaceutical Development

Pyrazole derivatives are investigated for:

  • Kinase Inhibition: Analogous compounds show activity against EGFR and VEGFR kinases, with IC₅₀ values in the nanomolar range.

  • Antimicrobial Effects: Trifluoromethyl groups enhance membrane penetration, potentiating activity against Gram-positive bacteria .

Agrochemical Uses

The compound’s stability and lipophilicity make it a candidate for:

  • Herbicides: Disrupting plant amino acid biosynthesis.

  • Fungicides: Targeting fungal cytochrome P450 enzymes.

Comparative Analysis with Related Pyrazoles

CompoundMolecular WeightlogPKey Applications
Methyl 2-[4-chloro-5-methyl-...]270.641.51Pharma/Agrochemicals
N-[3,5-bis(trifluoromethyl)phenyl]464.835.12Enzyme Inhibition
5-[(4-chlorophenyl)sulfanyl]-...339.741.51Antimicrobial

This table underscores the diversity of pyrazole derivatives, with variations in substituents tailoring compounds for specific roles.

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